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molecular formula C7H12N2S B1283612 3-(tert-Butyl)isothiazol-5-amine CAS No. 89151-73-5

3-(tert-Butyl)isothiazol-5-amine

Cat. No. B1283612
M. Wt: 156.25 g/mol
InChI Key: NKEZLXWGJLPQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629157B2

Procedure details

To a stirred solution of (Z)-3-amino-4,4-dimethyl-pent-2-enethioic acid amide (8.3 g, 525 mmol) and potassium carbonate (14.4 g, 105 mmol) in 140 mL of diethyl ether is added a solution of iodine (13.2 g, 52.5 mmol) in 20 mL of diethyl ether at reflux. The mixture is refluxed for 2 h and cooled. Water is added and the layers separated. The organic layer is washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude mixture is purified by flash chromatography to afford title compound in 53% yield. ESI m/z 157=MH+
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:7]([CH3:10])([CH3:9])[CH3:8])=[CH:3]\[C:4](=[S:6])[NH2:5].C(=O)([O-])[O-].[K+].[K+].II.O>C(OCC)C>[C:7]([C:2]1[CH:3]=[C:4]([NH2:5])[S:6][N:1]=1)([CH3:10])([CH3:9])[CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
N\C(=C/C(N)=S)\C(C)(C)C
Name
Quantity
14.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.2 g
Type
reactant
Smiles
II
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NSC(=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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